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molecular formula C7H7BrN2O B182497 3-Bromobenzhydrazide CAS No. 39115-96-3

3-Bromobenzhydrazide

Cat. No. B182497
M. Wt: 215.05 g/mol
InChI Key: BNAQRAZIPAHWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08221904B2

Procedure details

Next, 5.0 grams (23 mmol) of the 3-bromobenzoylhydrazine obtained in (i) were placed into a 300 mL, three-neck flask, 10 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred. A mixed solution of 10 mL of N-methyl-2-pyrrolidone and 3.2 mL (28 mmol) of benzoyl chloride were dripped into this mixture through a 50 mL dropping funnel. After completion of the dripping, the mixture was heated and stirred at 80° C. for 3 hours, and the contents of the flask were reacted together. After the reaction was completed, a solid was precipitated out with the addition of water to the reaction solution. A solid was obtained by suction filtration of the precipitate solid. The obtained solid was washed with approximately 1 L of water and removed by suction filtration. After the suction-filtered solid was washed with methanol and a solid was removed by suction filtration, 7.1 grams of a white-colored solid, which was the objective of the synthesis process, were obtained at a yield of 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][NH2:8])=[O:6].[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN1CCCC1=O>[C:12]([NH:8][NH:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)NN)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NN)C=CC1
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After completion of the dripping, the mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the contents of the flask were reacted together
CUSTOM
Type
CUSTOM
Details
a solid was precipitated out with the addition of water to the reaction solution
CUSTOM
Type
CUSTOM
Details
A solid was obtained by suction filtration of the precipitate solid
WASH
Type
WASH
Details
The obtained solid was washed with approximately 1 L of water
CUSTOM
Type
CUSTOM
Details
removed by suction filtration
WASH
Type
WASH
Details
After the suction-filtered solid was washed with methanol
CUSTOM
Type
CUSTOM
Details
a solid was removed by suction filtration, 7.1 grams of a white-colored solid, which
CUSTOM
Type
CUSTOM
Details
were obtained at a yield of 96%

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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